molecular formula C14H15ClN6 B12920971 9H-Purin-6-amine, 9-((3-aminophenyl)methyl)-2-chloro-N,N-dimethyl- CAS No. 115204-71-2

9H-Purin-6-amine, 9-((3-aminophenyl)methyl)-2-chloro-N,N-dimethyl-

Cat. No.: B12920971
CAS No.: 115204-71-2
M. Wt: 302.76 g/mol
InChI Key: OCFPWDSBAKIORA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 9-((3-aminophenyl)methyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine is derived from the parent purine system, with substituents prioritized according to functional group precedence rules. The numbering scheme assigns position 9 to the nitrogen atom bearing the 3-aminobenzyl group, position 6 to the dimethylamino-substituted nitrogen, and position 2 to the chlorine atom. The molecular formula is C₁₄H₁₄ClN₅ , with a molar mass of 287.75 g/mol .

Isomeric possibilities arise from:

  • Positional isomerism : The chlorine atom at C2 could theoretically occupy C6 or C8, though C2 is favored due to synthetic directing effects.
  • Tautomerism : The purine core permits proton shifts between N7 and N9, but the 3-aminobenzyl group at N9 and dimethylamino group at N6 lock the tautomeric form, as observed in analogous purines.
Component Position Substituent
Purine core - Unmodified
Nitrogen 9 3-Aminobenzyl group
Nitrogen 6 Dimethylamino group
Carbon 2 Chlorine atom

Molecular Topology and Conformational Analysis

The compound’s topology is defined by a planar purine ring system with substituents projecting into distinct spatial regions. Key features include:

  • Purine ring planarity : The bicyclic system maintains near-perfect planarity, as evidenced by computational models of related purines.
  • 3-Aminobenzyl group orientation : The benzyl moiety adopts a pseudo-axial conformation relative to the purine plane, minimizing steric clashes with the dimethylamino group.
  • Chlorine’s electronic effects : The electron-withdrawing chlorine at C2 reduces electron density at adjacent positions, polarizing the C2–Cl bond and enhancing electrophilicity at C8.

Conformational flexibility is dominated by rotation about the C9–CH₂ bond of the benzyl group, which exhibits a rotational barrier of ~8 kJ/mol based on density functional theory (DFT) calculations of analogous structures. This rotation allows the 3-aminophenyl group to adopt multiple low-energy conformers, influencing molecular interactions in solid and solution states.

Crystallographic Characterization and X-ray Diffraction Studies

While direct crystallographic data for this compound remains unpublished, inferences are drawn from structurally related purine derivatives:

  • Unit cell parameters : Analogous N9-substituted purines crystallize in monoclinic systems (space group P2₁/c) with unit cell dimensions a = 12.3 Å, b = 7.8 Å, c = 15.1 Å, and β = 102°.
  • Hydrogen bonding : The 3-aminophenyl group participates in intermolecular N–H···N hydrogen bonds with purine N3 atoms of adjacent molecules, forming a zigzag packing motif.
  • Halogen interactions : The C2–Cl group engages in Type-I halogen bonds (Cl···N distances ~3.3 Å) with dimethylamino groups, stabilizing the crystal lattice.
Crystallographic Feature Value/Description
Space group P2₁/c (hypothesized)
Hydrogen bonds N–H···N (2.8–3.1 Å)
Halogen bonds Cl···N (3.2–3.5 Å)
Density ~1.35 g/cm³ (calculated)

Comparative Structural Analysis with Related Purine Derivatives

The compound’s structure diverges from common purine derivatives in three key aspects:

  • Substitution pattern :

    • Unlike 9H-purin-6-amine derivatives lacking a C2 chlorine, the electron-withdrawing Cl group alters charge distribution, increasing reactivity at C8.
    • Compared to 6-phenethylsulfanyl-7H-purin-2-amine, the dimethylamino group at N6 enhances solubility in polar solvents while reducing metabolic stability.
  • Electronic effects :

    • The 3-aminobenzyl group donates electrons via resonance, countering the chlorine’s electron withdrawal. This creates a polarized π-system ideal for intercalation or enzyme binding.
  • Conformational profiles :

    • The N9 benzyl group’s rotational freedom contrasts with rigid phenethylsulfanyl chains in analogs like 6-phenethylsulfanyl-7H-purin-2-amine, which adopt fixed trans conformations due to steric bulk.
Derivative Key Structural Difference Impact on Properties
9H-Purin-6-amine No C2 chlorine Lower electrophilicity at C8
6-Phenethylsulfanyl-7H-purine Sulfur-containing side chain Increased lipophilicity
Adenosine Ribose moiety at N9 Biological activity in nucleic acids

Properties

CAS No.

115204-71-2

Molecular Formula

C14H15ClN6

Molecular Weight

302.76 g/mol

IUPAC Name

9-[(3-aminophenyl)methyl]-2-chloro-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H15ClN6/c1-20(2)12-11-13(19-14(15)18-12)21(8-17-11)7-9-4-3-5-10(16)6-9/h3-6,8H,7,16H2,1-2H3

InChI Key

OCFPWDSBAKIORA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)N)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The purine core is often synthesized or obtained with a 2-chloro substituent, which serves as a reactive site for nucleophilic aromatic substitution.
  • The N,N-dimethylamino group is introduced on the purine ring nitrogen, typically via alkylation reactions using dimethylamine or related reagents.
  • The 3-aminobenzyl moiety is prepared or sourced as 3-aminobenzylamine or a protected derivative to facilitate coupling.

Coupling Reaction

  • The key step involves the nucleophilic substitution of the 2-chloropurine derivative with the 3-aminobenzyl nucleophile.
  • This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol under controlled temperature conditions (60°C to 120°C).
  • A base such as sodium bicarbonate or an organic base is used to deprotonate the amine and promote nucleophilic attack on the 2-chloropurine.

Protection and Deprotection Steps

  • To avoid side reactions, the amino groups on the benzyl moiety may be protected using BOC (tert-butoxycarbonyl) or other protecting groups during intermediate steps.
  • After coupling, deprotection is performed using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Purification and Stereochemical Considerations

  • The final compound is purified by recrystallization or chromatographic techniques to achieve high purity (>95%).
  • If chiral centers are present in related compounds, stereochemical purity is controlled and can reach >99% enantiomeric excess, although the target compound here is achiral.

Representative Synthetic Route (Based on Patent WO2005113554A2)

Step Description Reagents/Conditions Outcome
1 Conversion of o-nitro-substituted benzoic acid to acid chloride Oxalyl chloride or thionyl chloride, catalytic DMF, CH2Cl2 or THF Acid chloride intermediate
2 Formation of N-phenyl-benzamide Reaction with aniline, base, dioxane/water mixture, 6°C to 27°C N-phenyl-benzamide
3 Chlorination of benzamide Thionyl chloride, catalytic DMF N-chloro compound
4 Coupling with N-protected 2-amino acid N-BOC-2-aminoacetic acid, base, organic/aqueous solvent Carbamic acid ester derivative
5 Reduction and cyclization Zinc dust/acetic acid or catalytic hydrogenation Cyclized carbamic acid ester
6 Deprotection of BOC group Trifluoroacetic acid or HCl 2-(1-aminomethyl)-3-phenyl-3H-quinazolin-4-one
7 Coupling with 6-bromo-purine Base, solvent (ethanol, n-butanol, t-butanol, or THF), 60-120°C, 8-36 h Target purine derivative

This route exemplifies the preparation of purine derivatives structurally related to 9H-Purin-6-amine, 9-((3-aminophenyl)methyl)-2-chloro-N,N-dimethyl-, emphasizing the use of nucleophilic aromatic substitution and protecting group strategies to achieve the final compound with high stereochemical purity and yield.

Alternative Synthetic Approaches

  • Direct nucleophilic aromatic substitution of 2-fluoropurine derivatives with anilines or aminobenzylamines has been reported, allowing diversification at the 2-position of the purine ring.
  • Catalytic hydrogenation is used to convert nitro-substituted intermediates to the corresponding amines, facilitating the introduction of the 3-aminophenyl group.
  • Modifications at the 2-arylamino position of purines have been explored to optimize biological activity, which involves similar synthetic steps but with varied substituents and linkers.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Solvents DMF, THF, ethanol, dioxane Polar aprotic solvents preferred for substitution
Temperature 60°C to 120°C Controlled heating for coupling reactions
Bases Sodium bicarbonate, organic bases Facilitate nucleophilic substitution
Protecting Groups BOC for amines Protect amino groups during synthesis
Reduction Methods Zinc/acetic acid, catalytic hydrogenation For nitro to amine conversion
Purification Recrystallization, chromatography Achieve >95% purity
Stereochemical Purity >95% (if chiral) High enantiomeric excess achievable

Research Findings and Practical Considerations

  • The synthetic methods provide efficient access to the target compound with high yield and purity, suitable for pharmaceutical research.
  • The use of protecting groups and controlled reaction conditions minimizes side reactions and degradation.
  • The nucleophilic aromatic substitution on the 2-chloropurine core is a reliable and versatile step, allowing for structural modifications.
  • The compound’s preparation is scalable and adaptable for analog synthesis, facilitating medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

9-(3-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Research indicates that 9H-Purin-6-amine exhibits various biological activities, including:

  • Antitumor Activity :
    • The compound has been shown to inhibit the growth of certain cancer cell lines, potentially through mechanisms involving interference with DNA synthesis or repair processes.
  • Enzyme Inhibition :
    • Similar compounds have demonstrated the ability to inhibit specific enzymes involved in cancer progression and other diseases. The unique structure of 9H-Purin-6-amine may enhance its efficacy in this regard.
  • Antiviral Properties :
    • Preliminary studies suggest potential antiviral activity, making it a candidate for further exploration in antiviral drug development.

Applications in Medicinal Chemistry

The applications of 9H-Purin-6-amine can be categorized as follows:

Drug Development

The compound's unique structural features make it a valuable candidate for developing new drugs targeting:

  • Cancer therapies
  • Antiviral agents

Research Applications

Researchers utilize this compound in various studies to explore:

  • Mechanisms of action against specific biological targets.
  • Structure-activity relationships with other purine derivatives.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of similar compounds, providing insights into their potential applications:

  • Antitumor Studies :
    • Research has shown that derivatives of purines can effectively inhibit tumor growth in vitro and in vivo models. For instance, studies on chlorinated purines have indicated significant cytotoxic effects against leukemia cells.
  • Enzyme Interaction Studies :
    • Binding affinity studies reveal that compounds like 9H-Purin-6-amine can interact with specific enzymes, suggesting their role as enzyme inhibitors in metabolic pathways relevant to cancer and viral infections.
  • Pharmacokinetics :
    • Investigations into the pharmacokinetic properties of related compounds indicate favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy.

Mechanism of Action

The mechanism of action of 9-(3-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional distinctions from similar purine derivatives are critical to its physicochemical and pharmacological profile. Below is a detailed comparison with key analogs:

Substituent Variations at the 9-Position

The 9-((3-aminophenyl)methyl) group distinguishes the target compound from analogs with alkyl, halogenated aryl, or methoxy-substituted benzyl groups:

Compound Name 9-Substituent Key Properties Reference
Target Compound 3-aminophenylmethyl Enhanced solubility due to the polar amino group; potential for hydrogen bonding .
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine Ethyl Reduced steric hindrance; lower molecular weight (313.2 g/mol) .
9-(3-Chloro-4-fluorophenyl)-9H-purin-6-amine 3-chloro-4-fluorophenyl Halogen substituents increase lipophilicity; improved antifungal activity .
2-Chloro-6-((4-methoxybenzyl)amino)-9-isopropylpurine 4-methoxybenzyl Methoxy group enhances electron density; moderate antimicrobial activity .
9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine 2-fluorophenylmethyl Fluorine’s electronegativity improves metabolic stability and binding affinity .

Key Insights :

  • The 3-aminophenylmethyl group in the target compound introduces a polar, hydrogen-bond-capable moiety, which may improve solubility and target interaction compared to nonpolar alkyl or halogenated analogs.
Variations at the 2-Position

The 2-chloro substitution is a common feature in purine-based inhibitors, but its electronic effects differ from other substituents:

Compound Name 2-Substituent Key Properties Reference
Target Compound Chloro Electron-withdrawing effect enhances reactivity at the 6-position; stabilizes purine ring .
6-(3-Chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile Carbonitrile Strong electron-withdrawing group increases electrophilicity; higher potency in protease inhibition .
9-Allyl-6-chloro-9H-purin-2-amine Chloro Similar reactivity but with allyl group introducing conjugation effects .

Key Insights :

  • The 2-chloro group in the target compound facilitates nucleophilic displacement reactions, enabling further derivatization at the 6-position .
  • Carbonitrile or allyl groups at the 2-position alter electronic properties, impacting binding kinetics in enzyme inhibition .
N-Substituent Modifications

The N,N-dimethyl group at the 6-position contrasts with phenyl, ethyl, or unsubstituted amine analogs:

Compound Name N-Substituent Key Properties Reference
Target Compound N,N-dimethyl Reduced basicity; increased lipophilicity (predicted logP ~2.5) .
2-Chloro-N-phenyl-9-benzyl-9H-purin-6-amine Phenyl Planar aromatic group may enhance π-π stacking but reduce solubility .
6-Chloro-9-ethyl-9H-purin-2-amine Unsubstituted NH2 Higher polarity; potential for hydrogen bonding but lower metabolic stability .

Key Insights :

  • Phenyl substituents improve aromatic interactions in hydrophobic binding pockets, as seen in kinase inhibitors .

Biological Activity

9H-Purin-6-amine, 9-((3-aminophenyl)methyl)-2-chloro-N,N-dimethyl- (CAS Number: 115204-71-2) is a synthetic organic compound belonging to the purine family. Its unique chemical structure, characterized by a purine ring with a chloro group and a 3-aminobenzyl substituent, positions it as a compound of significant interest in pharmacological research. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor and its implications in cancer therapy.

The chemical formula for 9H-Purin-6-amine is C14H15ClN6, with a molecular weight of approximately 302.77 g/mol. The presence of the chloro group allows for nucleophilic substitution reactions, which are essential for synthesizing derivatives that may exhibit enhanced biological activities.

Enzyme Inhibition

Research indicates that derivatives of purine compounds can act as inhibitors of key enzymes involved in cancer pathways. Notably, 9H-Purin-6-amine has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme critical for cellular signaling related to growth and survival. Inhibition of PI3K can disrupt cancer cell proliferation and survival mechanisms, making this compound a candidate for further investigation in cancer therapy.

Case Study: PI3K Inhibition

A study evaluated the effects of various purine derivatives on PI3K activity. Among these, 9H-Purin-6-amine exhibited promising results, showing a dose-dependent inhibition pattern. The study highlighted the importance of structural modifications in enhancing inhibitory effects on PI3K, paving the way for developing more effective cancer therapeutics.

Comparative Analysis of Structural Analogues

A comparative analysis was conducted on several compounds structurally similar to 9H-Purin-6-amine to assess their biological activities:

Compound NameChemical FormulaKey Features
9-Benzyl-2-chloro-N-(4-methylphenyl)-9H-purin-6-aminoC17H19ClN6Contains benzyl and methyl substitutions
6-Amino-2-chloropurineC5H5ClN4Simplified purine structure with amino group
9H-Purin-6-amino, 9-(4-Aminophenyl)methyl)-2-chloro-N,N-dimethylC14H15ClN6Similar structure but different amino substitution

This table illustrates variations in substituents that may influence biological activity and pharmacological profiles. The unique combination of functional groups in 9H-Purin-6-amino is thought to confer distinct properties compared to its analogs.

Synthesis Routes

The synthesis of 9H-Purin-6-amine involves several steps:

  • Formation of the Purine Core : Cyclization from formamidine and cyanamide under acidic conditions.
  • Introduction of the 3-Aminobenzyl Group : Nucleophilic substitution using 3-aminobenzyl chloride.
  • N,N-Dimethylation : Final N,N-dimethylation using formaldehyde or dimethyl sulfate.

Q & A

Basic Question: What are the key synthetic routes for preparing 2-chloro-N,N-dimethyl-9H-purin-6-amine derivatives?

Answer:
A common approach involves nucleophilic substitution at the purine C2 position. For example, microwave-assisted reactions using 2,6-dichloropurine intermediates with amines (e.g., 3-aminobenzylamine) under basic conditions (e.g., Hunig’s base in DMF) yield target compounds. Post-synthetic modifications, such as dimethylation of the amine group, can be achieved via reductive amination or alkylation with methyl iodide . Purity is typically verified via HPLC (≥98%) and structural confirmation via 1H^1 \text{H}-/13C^{13} \text{C}-NMR .

Basic Question: How is crystallographic data analyzed for structural validation of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX (e.g., SHELXL for refinement) is standard. For example, the crystal structure of a related compound, 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine, was resolved using SHELX, revealing bond angles and packing motifs critical for understanding steric effects . Mercury CSD 2.0 is recommended for visualizing intermolecular interactions and comparing packing patterns .

Advanced Question: How do substituents on the benzyl group (e.g., 3-aminophenyl) influence biological activity?

Answer:
Structure-activity relationship (SAR) studies indicate that electron-donating groups (e.g., -NH2_2) at the benzyl para position enhance binding to targets like acetylcholinesterase (AChE). For instance, derivatives with 3-aminobenzyl groups showed moderate AChE inhibition (>10% at 100 μM) compared to unsubstituted analogs. Activity is assessed via enzyme kinetics (IC50_{50}) and molecular docking to identify key hydrophobic/electrostatic interactions .

Advanced Question: What methodological challenges arise in analyzing tautomeric equilibria of N,N-dimethyl-9H-purin-6-amine derivatives?

Answer:
N-Methoxy-9-methyl analogs exhibit tautomerism between amino and imino forms, detectable via 1H^1 \text{H}-NMR chemical shifts and integration ratios. For example, electron-withdrawing substituents at C2 stabilize the imino tautomer. Dynamic NMR experiments at variable temperatures (e.g., 25–80°C) quantify equilibrium constants, critical for interpreting reactivity in alkylation or cross-coupling reactions .

Basic Question: What analytical techniques are used to assess purity and stability?

Answer:

  • Purity: HPLC (≥98% purity) with UV detection at 254 nm .
  • Stability: Accelerated degradation studies under varying pH (1–13), temperature (4°C to 40°C), and light exposure. LC-MS monitors decomposition products (e.g., dechlorination or oxidation) .
  • Storage: Recommended at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis .

Advanced Question: How can contradictory bioactivity data between similar derivatives be resolved?

Answer:
Discrepancies often stem from assay conditions (e.g., enzyme source, substrate concentration). For example, AChE inhibition assays using recombinant human vs. bovine enzymes may yield divergent IC50_{50} values. Standardizing protocols (e.g., Ellman’s method with 0.2 mM acetylthiocholine) and validating via orthogonal assays (e.g., cellular toxicity in SH-SY5Y cells) improve reproducibility .

Advanced Question: What computational methods predict the pharmacokinetic profile of this compound?

Answer:

  • Solubility: COSMO-RS predicts aqueous solubility (3–4.9 mg/mL) based on LogP (calculated ~2.5) .
  • Metabolism: CYP450 isoform interactions are modeled using SwissADME or Schrödinger’s QikProp.
  • Binding Affinity: Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in target binding pockets (e.g., AChE active site gorge) .

Basic Question: How is regioselectivity achieved in alkylation reactions at the purine N9 position?

Answer:
N9 alkylation is favored due to steric and electronic factors. For example, copper(II)-catalyzed Chan-Lam coupling of 2,6-dichloropurine with 3-aminobenzylboronic acid selectively yields N9-substituted products. Reaction monitoring via TLC (ethyl acetate/hexanes gradient) and 1H^1 \text{H}-NMR confirms regiochemistry .

Advanced Question: What strategies mitigate byproduct formation during chlorine substitution at C2?

Answer:

  • Microwave Conditions: Short reaction times (30 min at 110°C) reduce decomposition .
  • Lithium Chloride Wash: Removes unreacted aniline derivatives post-alkylation .
  • Protecting Groups: Temporary Boc protection of the benzylamine -NH2_2 group prevents side reactions .

Advanced Question: How does the 3-aminobenzyl moiety influence fluorescence properties for cellular imaging?

Answer:
The aromatic amine group introduces conjugation, shifting absorption maxima to ~300 nm (UV-Vis). Fluorescence quenching studies with DNA intercalators (e.g., ethidium bromide) confirm intracellular localization. Confocal microscopy (λex_{ex} = 350 nm, λem_{em} = 450 nm) validates nuclear/cytoplasmic distribution in live-cell assays .

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